3-(Trifluoromethyl)benzamide

Description

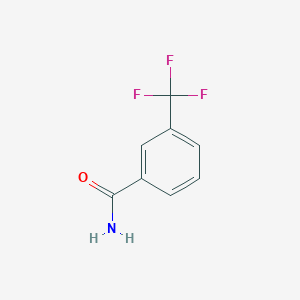

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXGCOLWCMVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170913 | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-10-1 | |

| Record name | 3-(Trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzamide, a key chemical intermediate in the development of novel therapeutic agents and functional materials. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its applications in medicinal chemistry.

Core Properties and Data

This compound, also known as α,α,α-trifluoro-m-toluamide, is a white solid organic compound. The presence of the trifluoromethyl group at the meta-position of the benzamide scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.

Physicochemical and Identification Data

All pertinent quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 1801-10-1 | [1][2][3][4] |

| Molecular Formula | C₈H₆F₃NO | [1][2][3] |

| Molecular Weight | 189.13 g/mol | [1][2] |

| Melting Point | 124-127 °C | [1] |

| Linear Formula | CF₃C₆H₄CONH₂ | [1] |

| InChI Key | XBGXGCOLWCMVOI-UHFFFAOYSA-N | [1] |

| EC Number | 217-289-6 | [1] |

| MDL Number | MFCD00014802 | [1][3] |

| PubChem Substance ID | 24879016 | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and reliable laboratory-scale method involves the conversion of 3-(trifluoromethyl)benzoic acid to its corresponding amide. This is typically a two-step process involving the activation of the carboxylic acid followed by amination.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)benzoic Acid

This protocol details the conversion of 3-(trifluoromethyl)benzoic acid to this compound via an acyl chloride intermediate.

Materials:

-

3-(Trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

-

-

Amination:

-

Cool a flask containing concentrated aqueous ammonium hydroxide in an ice bath.

-

Dissolve the crude 3-(trifluoromethyl)benzoyl chloride from the previous step in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

-

-

Work-up and Purification:

-

Filter the resulting solid precipitate and wash it with cold water.

-

To recover any dissolved product, extract the aqueous filtrate with dichloromethane (3x).

-

Combine the organic extracts with the initial solid, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization (e.g., from an ethanol/water mixture or toluene) to afford a white crystalline solid.

-

An alternative reported synthesis involves the palladium-catalyzed aminocarbonylation of 1-bromo-3-trifluoromethylbenzene using formamide as the source of the amide group[1].

Applications in Research and Drug Development

The benzamide functional group is a common feature in many biologically active molecules, capable of forming hydrogen bonds with enzyme active sites[5]. The addition of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance key drug properties. The CF₃ group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets[6].

This compound serves as a crucial starting material or core structure for a variety of compounds with therapeutic potential:

-

Antihypertensive Agents: It forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have been investigated for their potential as antihypertensive agents[1].

-

Enzyme Inhibitors: The trifluoromethylbenzamidine hydrochloride derivative, closely related to the benzamide, is a powerful scaffold for designing enzyme inhibitors, particularly for proteases and kinases[6].

-

Pesticides: Derivatives of benzamides, including those with trifluoromethyl groups, have shown promising insecticidal and fungicidal activities[5][7].

-

General Pharmacological Activity: Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties[8].

Visualized Workflow and Pathways

To illustrate the relationships and processes described, the following diagrams are provided in DOT language script.

Synthesis Workflow

The following diagram illustrates the key steps for the laboratory synthesis of this compound from its corresponding carboxylic acid.

Caption: Synthesis of this compound.

Logical Relationship in Drug Discovery

This diagram shows the logical progression from the core chemical structure to its application in drug development, highlighting the advantageous properties conferred by the trifluoromethyl group.

Caption: Role in Medicinal Chemistry.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Trifluoromethyl)benzamide chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(Trifluoromethyl)benzamide, a key chemical intermediate in the development of various pharmaceutical agents. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic amide. Its structure consists of a benzene ring substituted with a trifluoromethyl group (-CF₃) at the meta-position (position 3) and a primary carboxamide group (-CONH₂) at position 1.

-

IUPAC Name: this compound

-

Chemical Formula: C₈H₆F₃NO

-

SMILES: NC(=O)c1cccc(c1)C(F)(F)F

-

InChI Key: XBGXGCOLWCMVOI-UHFFFAOYSA-N

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 189.13 g/mol | |

| Melting Point | 124-127 °C | |

| Boiling Point | 241.3 ± 40.0 °C (at 760 Torr) | |

| Density | 1.335 ± 0.06 g/cm³ (at 20 °C) | |

| CAS Number | 1801-10-1 | |

| pKa | 15.31 ± 0.50 (Predicted) | |

| Appearance | White to off-white solid |

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the amidation of 3-(trifluoromethyl)benzoyl chloride with ammonia. Another established method is the palladium-catalyzed aminocarbonylation of 1-bromo-3-trifluoromethylbenzene using formamide as the amide source.

Experimental Protocol: Amidation of 3-(Trifluoromethyl)benzoyl Chloride

This protocol details the synthesis of this compound from its corresponding acyl chloride. This method is analogous to the preparation of similar benzamides and is highly effective.

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

Concentrated ammonium hydroxide (28-30%)

-

Deionized water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, place 3-(trifluoromethyl)benzoyl chloride.

-

Cool the vessel in an ice bath to 0-5 °C.

-

While stirring vigorously, slowly add an excess of cold, concentrated ammonium hydroxide to the cooled acyl chloride. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and ammonium salts.

-

Dry the purified product under vacuum or by air drying to obtain this compound as a white to off-white solid.

Safety Precautions: 3-(Trifluoromethyl)benzoyl chloride is corrosive and lachrymatory. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. The reaction with ammonia is exothermic and should be controlled by slow addition and cooling.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 3-(Trifluoromethyl)benzoyl chloride.

Caption: Synthesis workflow for this compound.

3-(Trifluoromethyl)benzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzamide is a fluorinated aromatic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and biological significance of this compound and its derivatives.

Molecular and Physicochemical Properties

This compound is a white solid at room temperature. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of bioactive molecules.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO | [1] |

| Molecular Weight | 189.13 g/mol | [1][2][3] |

| CAS Number | 1801-10-1 | [1][3] |

| Melting Point | 124-127 °C | [3] |

| InChI Key | XBGXGCOLWCMVOI-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the aminocarbonylation of a corresponding aryl halide.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Example Experimental Protocol: Palladium-Catalyzed Aminocarbonylation

This protocol is based on the general principle of palladium-catalyzed aminocarbonylation.

Materials:

-

1-bromo-3-(trifluoromethyl)benzene

-

Formamide

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a reaction vessel, combine 1-bromo-3-(trifluoromethyl)benzene, formamide, palladium catalyst, ligand, and base in the appropriate solvent.

-

Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) for the required reaction time.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the pure product and concentrate to yield this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Significance and Applications

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas.

Inhibition of the Hedgehog Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.

Caption: The role of this compound derivatives as inhibitors of the Hedgehog signaling pathway.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Certain this compound derivatives have been identified as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of dyslipidemia.[4][5]

| Compound Type | IC₅₀ | Reference |

| Benzylamino benzamide derivative | 1.03 µM | [4] |

| 3,5-bis(Trifluoromethyl)benzylamino benzamide derivative | 0.69 µM | [5] |

Conclusion

This compound is a versatile chemical entity with significant applications in the development of novel pharmaceuticals. Its unique structural and electronic properties make it a valuable scaffold for targeting various biological pathways. Further research into the synthesis and biological evaluation of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(Trifluoromethyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and overall drugability assessment. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and logical workflows to guide laboratory practices.

Data Presentation: Solubility of Benzamide Derivatives

The following table summarizes the mole fraction solubility of a representative benzamide derivative (N-phenyl-3-(trifluoromethyl)benzamide) in various organic solvents at different temperatures. This data is intended to provide a qualitative and quantitative framework for understanding how this compound might behave in similar solvent systems. The solubility of this compound is expected to follow similar trends, although the absolute values will differ.

Table 1: Mole Fraction Solubility (x) of a Representative Benzamide Derivative in Organic Solvents

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 288.15 | 1.11 x 10⁻³ | 6.17 x 10⁻⁴ | 1.82 x 10⁻³ | - |

| 293.15 | - | - | - | - |

| 298.15 | - | - | - | - |

| 303.15 | - | - | - | - |

| 308.15 | - | - | - | - |

| 313.15 | - | - | - | - |

| 318.15 | - | - | 1.15 x 10⁻³ | - |

| 323.15 | - | - | - | - |

| 328.15 | 1.25 x 10⁻³ | - | - | - |

Note: The data presented is for a structurally related benzamide derivative and should be used for illustrative purposes only.[1] Experimental determination of the solubility of this compound is strongly recommended.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2]

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a solute in a saturated solution at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Draw the supernatant into a syringe and pass it through a chemically resistant filter (e.g., PTFE) to remove any remaining solid particles. This step should be performed quickly to minimize any temperature fluctuations.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.

-

Mandatory Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a general synthetic pathway for the preparation of this compound, a common route for the synthesis of benzamide derivatives.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Logical workflow for the experimental determination of solubility.

References

Technical Guide: Physicochemical Properties of 3-(Trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The melting point of a compound is a critical parameter for identification, purity assessment, and formulation development. The experimentally determined melting point of 3-(Trifluoromethyl)benzamide is summarized below.

| Physical Property | Value | Source(s) |

| Melting Point | 121-122 °C | [1] |

| Melting Point (literature) | 124-127 °C | [2] |

| Boiling Point | Not Reported |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3]

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[3] Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C, whereas impurities can lead to a depressed and broader melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Capillary tubes (sealed at one end)[5]

-

Thermometer

-

Mortar and pestle (for sample pulverization)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[3] The open end of a capillary tube is pressed into the powder to collect a sample.[5] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[5]

-

Determination:

-

A preliminary rapid heating is often performed to get an approximate melting temperature.

-

For an accurate measurement, a fresh sample is heated to a temperature about 15-20°C below the approximate melting point.[5]

-

The heating rate is then slowed to 1-2°C per minute as the melting point is approached.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Boiling Point Determination (Thiele Tube Method)

For instances where the boiling point of a substance like this compound needs to be determined, the Thiele tube method is a suitable microscale technique.[6]

Principle: A small amount of the liquid is heated in a tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the external pressure equals the vapor pressure of the liquid, boiling occurs, and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn into the capillary when the vapor pressure of the substance falls below the atmospheric pressure. The temperature at which the liquid enters the capillary is the boiling point.[6]

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[7] A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing mineral oil.[6]

-

Determination:

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[6]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[8]

-

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for the formation of a benzamide derivative, which is analogous to the synthesis of this compound. This particular workflow describes the synthesis of N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, which utilizes this compound as a structural component in a later step.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound 98 1801-10-1 [sigmaaldrich.com]

- 3. westlab.com [westlab.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic and Spectrometric Analysis of 3-(Trifluoromethyl)benzamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 3-(Trifluoromethyl)benzamide, a key chemical intermediate in the development of various pharmaceutical agents. The document, tailored for researchers, scientists, and professionals in drug development, offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for structural confirmation and purity assessment. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis.[1][2][3]

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.28 | s | 1H | Ar-H |

| 8.19 | d | 1H | Ar-H |

| 8.16 | s (br) | 1H | -CONH₂ |

| 7.89 | d | 1H | Ar-H |

| 7.74 | t | 1H | Ar-H |

| 7.61 | s (br) | 1H | -CONH₂ |

s = singlet, d = doublet, t = triplet, br = broad

The aromatic protons show a complex splitting pattern due to their coupling with each other. The two broad singlets are characteristic of the amide protons, which can undergo chemical exchange, leading to broader signals.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | C=O |

| 135.8 | Ar-C |

| 132.5 | Ar-CH |

| 130.1 (q, JCF ≈ 32 Hz) | Ar-C-CF₃ |

| 129.8 | Ar-CH |

| 128.6 (q, JCF ≈ 4 Hz) | Ar-CH |

| 124.2 (q, JCF ≈ 272 Hz) | CF₃ |

| 124.0 (q, JCF ≈ 4 Hz) | Ar-CH |

q = quartet

The quartet splitting pattern observed for the carbons in and near the trifluoromethyl group is due to coupling with the three fluorine atoms. The large coupling constant for the CF₃ carbon is characteristic.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation pattern provides valuable information about the molecule's structure.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 189 | 100 | [M]⁺ (Molecular Ion) |

| 172 | 80 | [M - NH₃]⁺ |

| 145 | 60 | [M - CONH₂]⁺ |

| 125 | 40 | [C₇H₄F₂]⁺ |

| 95 | 30 | [C₆H₄F]⁺ |

| 75 | 20 | [C₅H₄F]⁺ |

The mass spectrum is characterized by a prominent molecular ion peak at m/z 189. Key fragmentation pathways include the loss of ammonia ([M - NH₃]⁺) and the entire amide group ([M - CONH₂]⁺), which are common fragmentation patterns for benzamides.[4] The presence of the trifluoromethyl group influences further fragmentation.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]

-

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each carbon, with a longer acquisition time due to the lower natural abundance of ¹³C.

The general workflow for NMR analysis is depicted below:

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Parameters: An electron ionization (EI) mass spectrometer is used.

-

Ionization Energy: Typically 70 eV.

-

Analysis Mode: Full scan mode to detect all fragment ions within a given mass range.

The fragmentation of this compound in the mass spectrometer can be visualized as follows:

This guide provides foundational spectroscopic and spectrometric data for this compound, which is essential for its identification, characterization, and quality control in research and development settings.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

In-Depth Technical Guide on the Crystal Structure Analysis of 3-(Trifluoromethyl)benzamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of benzamide derivatives containing a trifluoromethyl group at the 3-position. Due to the limited availability of public crystallographic data for the parent 3-(Trifluoromethyl)benzamide, this paper focuses on the analysis of its closely related analogs, offering valuable insights into the molecular geometry, intermolecular interactions, and experimental methodologies that are critical for structure-based drug design and development.

Introduction

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates. The following sections detail the typical experimental workflows employed for the analysis of this compound derivatives.

Synthesis and Crystallization

The synthesis of substituted benzamides generally involves a nucleophilic substitution reaction. For instance, the synthesis of N-cyanophenyl-3-(trifluoromethyl)benzamides is achieved by reacting 3-(trifluoromethyl)benzoyl chloride with the corresponding cyano-substituted aniline in the presence of a base like 4-dimethylaminopyridine (DMAP) in a dry solvent such as dichloromethane.[1] The reaction is typically stirred at a low temperature initially and then allowed to proceed at room temperature.[1]

Following synthesis and purification by column chromatography, single crystals suitable for X-ray diffraction are grown.[1] A common and effective method is slow evaporation from a saturated solution.[1] A variety of solvents and solvent mixtures are often screened to find the optimal conditions for crystal growth, including dichloromethane, toluene, chloroform, methanol, and ethyl acetate.[1]

Figure 1: General workflow for the synthesis and crystallization of N-substituted 3-(trifluoromethyl)benzamides.

X-ray Diffraction Data Collection and Structure Refinement

High-quality single crystals are mounted for single-crystal X-ray diffraction analysis. Data is collected, and the resulting diffraction patterns are processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved and refined.

Figure 2: Standard experimental workflow for single-crystal X-ray crystallography.

Crystal Structure Data of Analogs

The following tables summarize key crystallographic data for several N-substituted benzamide analogs where the benzoyl moiety is substituted. This comparative data allows for an informed understanding of the likely structural parameters of this compound itself. The data is derived from studies on N-[2-(trifluoromethyl)phenyl]benzamides with varying substituents at the 3-position of the benzamide ring.

Table 1: Crystal Data and Structure Refinement for Benzamide Analogs

| Parameter | 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide[2] | 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide[2] | 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide[2] |

| Chemical Formula | C₁₄H₉F₄NO | C₁₄H₉BrF₃NO | C₁₄H₉F₃INO |

| Formula Weight | 283.22 | 344.13 | 391.12 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 16.5997 (4) | 10.3228 (4) | 10.5119 (7) |

| b (Å) | 7.5029 (2) | 4.7077 (2) | 4.6738 (3) |

| c (Å) | 20.3708 (5) | 26.8529 (11) | 27.2023 (18) |

| β (°) | 108.995 (1) | 97.476 (2) | 96.992 (3) |

| Volume (ų) | 2404.14 (10) | 1294.61 (9) | 1324.9 (2) |

| Z | 8 | 4 | 4 |

| Molecules per asymmetric unit | 2 | 1 | 1 |

Table 2: Selected Geometric Parameters (Å, °) for Benzamide Analogs

| Parameter | 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A / B)[2] | 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide[2] | 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide[2] |

| Dihedral Angle (Benzene Rings) | 43.94 (8) / 55.66 (7) | 10.40 (12) | 12.5 (2) |

| Torsion Angle (–Car—C(=O)—N—Car–) | 176.74 (12) / -179.58 (12) | -175.5 (2) | 174.8 (3) |

In the crystal structures of these analogs, molecules are often linked by N—H⋯O hydrogen bonds, forming chains.[2] These chains can be further linked by other weak interactions, such as C—H⋯O hydrogen bonds and π–π stacking interactions, forming layered structures.[2] The dihedral angle between the two aromatic rings is a key conformational feature and varies significantly depending on the substituent at the 3-position.

Biological Context: CETP Inhibition

While specific signaling pathways for this compound are not extensively documented, related trifluoromethyl benzamides have been investigated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP).[3][4] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL).[3] Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is generally considered beneficial for cardiovascular health.

The mechanism involves the binding of the inhibitor to the CETP active site, which is predominantly hydrophobic.[3] The trifluoromethyl benzamide scaffold appears to fit well within this active site, establishing key hydrophobic interactions that block the protein's lipid transfer function.[3]

Figure 3: Conceptual diagram of CETP inhibition by trifluoromethyl benzamide derivatives.

Conclusion

This technical guide has provided a detailed examination of the structural analysis of this compound through its close analogs. The experimental protocols for synthesis, crystallization, and X-ray diffraction have been outlined, providing a procedural framework for researchers. The tabulated crystallographic data from N-substituted derivatives offer critical insights into the expected geometric parameters and intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the solid-state architecture of these compounds. Furthermore, the potential role of this molecular scaffold in inhibiting CETP highlights its relevance in drug development. This compilation of data and methodologies serves as a valuable resource for scientists engaged in the structural chemistry and medicinal applications of trifluoromethyl-containing compounds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide: 3-(Trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-(Trifluoromethyl)benzamide, a key building block in medicinal chemistry and materials science. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis, and visual representations of relevant chemical processes and signaling pathways.

Commercial Sourcing of this compound

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. Researchers can procure this chemical in quantities ranging from grams to kilograms, catering to both small-scale laboratory research and larger-scale drug development needs. Below is a summary of representative suppliers and their product offerings.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Thermo Scientific | 10795711 | 98% | 5 g | 1801-10-1 |

| Sigma-Aldrich | 548146 | 98% | - (Discontinued) | 1801-10-1 |

| Matrix Scientific | 005389 | - | 5 g, 25 g, 100 g | 1801-10-1 |

| Santa Cruz Biotechnology | sc-280004 | ≥98% | - | 1801-10-1 |

| Abound Chem | - | - | 5 g | - |

| CookeChem | - | 98% | - | 1801-10-1 |

| J & K SCIENTIFIC LTD. | - | 98% | 5 g, 25 g | 1801-10-1 |

| Alfa Aesar | B20049 | 98% | 5 g | 1801-10-1 |

| Energy Chemical | - | 98% | 5 g, 25 g | 1801-10-1 |

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information. While some suppliers list CAS 349-97-3, this appears to be for an isomer and 1801-10-1 is the correct CAS number for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₃NO | |

| Molecular Weight | 189.13 g/mol | [1] |

| Melting Point | 124-127 °C (lit.) | [2] |

| Appearance | White solid | [3] |

| SMILES | NC(=O)c1cccc(c1)C(F)(F)F | [1] |

| InChI Key | XBGXGCOLWCMVOI-UHFFFAOYSA-N | [1] |

Experimental Protocols

The trifluoromethyl group is a valuable pharmacophore in drug discovery due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4] this compound serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules.

Synthesis of this compound via Hydrolysis of 3-(Trifluoromethyl)benzonitrile

A common and straightforward method for the preparation of this compound is the hydrolysis of the corresponding nitrile. The following protocol is a representative example based on similar documented procedures.

Materials:

-

3-(Trifluoromethyl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(Trifluoromethyl)benzonitrile in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid until a white precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified this compound under vacuum to yield a white solid.

Visualization of Key Processes

Chemical Procurement Workflow

The following diagram illustrates a typical workflow for procuring a chemical like this compound for research purposes.

Synthetic Pathway: Hydrolysis of a Benzonitrile

This diagram outlines the general chemical transformation for the synthesis of a benzamide from its corresponding benzonitrile precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-5-(trifluoromethyl)benzamide | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)benzamide, a compound of interest in chemical and pharmaceutical research. The following sections detail its hazardous properties, safe handling procedures, and emergency protocols, compiled from various safety data sheets and chemical suppliers. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1801-10-1 | [1] |

| Molecular Formula | C₈H₆F₃NO | [1] |

| Molecular Weight | 189.13 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 121-127 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is critical. The following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Stability and Reactivity

This compound is stable under normal laboratory conditions. However, certain conditions and materials should be avoided.

-

Incompatible Materials: Strong oxidizing agents.

-

Conditions to Avoid: Generation of dust, exposure to heat.

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Experimental Protocols & Workflows

Acute Oral Toxicity Assessment Workflow (Based on OECD 423)

This workflow outlines the steps for determining the acute oral toxicity of a substance.

In Vitro Skin Irritation Test Workflow (Based on OECD 439)

This diagram illustrates the process for assessing the skin irritation potential of a chemical using a reconstructed human epidermis model.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. However, research on structurally related trifluoromethyl-containing benzamide derivatives has indicated potential activity as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[2][3][4][5][6] Other studies have explored various biological activities of benzamide derivatives, including their potential as CETP inhibitors and their effects on various receptors.[7][8][9][10] It is important to note that these findings are for related but structurally distinct molecules, and further research is required to elucidate the specific biological profile of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Waste should be collected in a designated, properly labeled hazardous waste container. Do not dispose of down the drain or into the environment.

Disclaimer: This document is intended as a guide and is not exhaustive. Researchers and scientists must consult the specific Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by trained personnel in a suitably equipped facility.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 3. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Linchpin in Modern Benzamide Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, has become an indispensable tool for optimizing the pharmacological profile of drug candidates. This is especially true for benzamide derivatives, a versatile scaffold found in a wide array of therapeutic agents. The unique electronic properties and steric profile of the trifluoromethyl group profoundly influence the physicochemical and biological characteristics of benzamide-based molecules, leading to significant improvements in metabolic stability, membrane permeability, and target binding affinity.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of benzamide derivatives, offering insights into its impact on pharmacokinetics, pharmacodynamics, and structure-activity relationships (SAR). Detailed experimental protocols and visual representations of key concepts are provided to furnish researchers with a practical understanding of this critical functional group.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a benzamide scaffold imparts a unique combination of properties that are highly advantageous for drug design.

Lipophilicity: The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to cross biological membranes.[4][5] This increased lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), can lead to improved absorption and distribution within the body, including penetration of the blood-brain barrier.[1][4] However, the relationship between trifluoromethylation and lipophilicity is nuanced; while it generally increases lipophilicity compared to a methyl group, the overall effect is dependent on the molecular context.[6][7]

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[4][8] This potent inductive effect can significantly modulate the electronic properties of the benzamide molecule, influencing the acidity or basicity of nearby functional groups and altering non-covalent interactions with biological targets.[9][10] These electronic perturbations can lead to enhanced binding affinity and selectivity.[2][3]

Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes.[4][11] This resistance to metabolic oxidation often translates to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[4][5]

Pharmacological Consequences of Trifluoromethylation in Benzamides

The physicochemical alterations induced by the trifluoromethyl group have profound implications for the pharmacological activity of benzamide derivatives.

Enhanced Binding Affinity and Potency: The unique steric and electronic properties of the CF₃ group can lead to stronger and more specific interactions with target proteins.[5][9] By occupying specific hydrophobic pockets and influencing the electronic landscape of the ligand-receptor interface, the trifluoromethyl group can significantly increase binding affinity (Ki) and inhibitory potency (IC50). For instance, studies on various benzamide series have demonstrated that the introduction of a CF₃ group can lead to a substantial increase in biological activity compared to non-fluorinated analogs.[2][12]

Improved Pharmacokinetic Profile: The enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl group directly contribute to an improved pharmacokinetic profile.[1][2] Increased metabolic resistance leads to a longer half-life and greater systemic exposure (AUC).[13] Furthermore, enhanced membrane permeability can improve oral bioavailability and facilitate the distribution of the drug to its site of action, including the central nervous system.[1][2]

Structure-Activity Relationship (SAR) Insights

Systematic studies on trifluoromethylated benzamide derivatives have provided valuable structure-activity relationship (SAR) insights that guide the design of more effective therapeutic agents. The position of the trifluoromethyl group on the benzamide scaffold is critical in determining its impact on biological activity. Different positional isomers can exhibit vastly different potencies and selectivities due to variations in how the CF₃ group interacts with the target's binding site.[14]

Furthermore, the trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as a methyl or a chloro group.[8] This bioisosteric replacement can be used to fine-tune the steric and electronic properties of a lead compound, potentially overcoming liabilities such as metabolic instability or off-target effects while maintaining or even enhancing the desired biological activity.[15]

Quantitative Data on Trifluoromethylated Benzamide Derivatives

To illustrate the impact of the trifluoromethyl group, the following tables summarize key quantitative data for representative benzamide derivatives.

| Compound | Structure | Target | IC50 (nM) | Reference |

| Vismodegib | (Structure of Vismodegib) | Hedgehog Signaling Pathway (SMO) | 3 | [16] |

| Compound 13d | (Structure of Compound 13d) | Hedgehog Signaling Pathway (SMO) | 1.44 | [16] |

| Compound 6a | (Structure of Compound 6a) | Cereblon (CRBN) | >1000 µM | [12] |

| Compound 6b | (Structure of Compound 6b) | Cereblon (CRBN) | 180 µM | [12] |

Table 1: Comparison of IC50 values for benzamide derivatives with and without trifluoromethyl groups.

| Compound | Ki (nM) | LogP | Reference |

| Benzamide Analog 1 | 3.2 | - | [17] |

| Benzamide Analog 2 (meta-Cl) | 0.6 | - | [17] |

| Benzamide Analog 3 (para-Cl) | 1.7 | - | [17] |

| Opioid Receptor Agonist 3b (para-F, meta-Cl) | 560 (MOR) | - | [2] |

| Opioid Receptor Agonist 3e (para-F, meta-CF3) | 160 (MOR) | - | [2] |

Table 2: Binding affinity (Ki) and lipophilicity (LogP) data for selected benzamide derivatives.

Experimental Protocols

Synthesis of Trifluoromethylated Benzamides

General Procedure for the Synthesis of N-(2,6-Dioxo-3-piperidyl)-4-nitro-2-(trifluoromethyl)benzamide (10b) [12]

-

To a solution of 3-aminopiperidine-2,6-dione hydrochloride (5 mmol) in a suitable solvent such as dichloromethane, add triethylamine (2.5 eq) and stir at room temperature for 10 minutes.

-

Add 4-nitro-2-(trifluoromethyl)benzoyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane to afford the desired product.

In Vitro Metabolic Stability Assay

Protocol for Liver Microsomal Stability Assay [18]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in an appropriate buffer (e.g., 100 µM in phosphate buffer, pH 7.4).

-

Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM solution to each well.

-

Add the test compound working solution to the wells and pre-incubate at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.

-

Visualizing the Impact: Signaling Pathways and Workflows

Hedgehog Signaling Pathway Inhibition

Trifluoromethylated benzamide derivatives have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[16]

Caption: Inhibition of the Hedgehog signaling pathway by a trifluoromethylated benzamide derivative targeting Smoothened (SMO).

Experimental Workflow for Metabolic Stability Assay

The following diagram illustrates the typical workflow for an in vitro liver microsomal stability assay.

Caption: A typical experimental workflow for determining the in vitro metabolic stability of a compound using liver microsomes.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of medicinal chemists working with benzamide derivatives. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity has led to the development of numerous successful drug candidates. A thorough understanding of the physicochemical and pharmacological consequences of trifluoromethylation, guided by quantitative SAR data and robust experimental protocols, is essential for the rational design of the next generation of benzamide-based therapeutics. The continued exploration of novel trifluoromethylation strategies and a deeper understanding of the intricate interplay between this unique functional group and biological systems will undoubtedly continue to drive innovation in drug discovery.

References

- 1. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiologically based pharmacokinetic modeling to predict complex drug-drug interactions: a case study of AZD2327 and its metabolite, competitive and time-dependent CYP3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties of 3-(Trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)benzamide is a key chemical intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzamide scaffold. This alteration in electron distribution can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. A thorough understanding of the electronic structure, photophysical behavior, and electrochemical characteristics of this compound is therefore crucial for its effective application in medicinal chemistry and materials science. This guide provides a comprehensive overview of these properties, drawing upon computational predictions based on studies of analogous compounds, and outlines detailed experimental protocols for their empirical validation. While direct experimental data for this compound is not extensively available in the current literature, this document synthesizes existing knowledge on related molecules to present a robust predictive profile.

Computational Analysis of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules.[1][2] While specific DFT calculations for this compound are not widely published, data from closely related trifluoromethyl-substituted aromatic compounds and benzamide derivatives allow for a reliable estimation of its electronic parameters.[3][4]

The trifluoromethyl group is known to be strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect leads to a decrease in electron density on the aromatic ring.[5] Consequently, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are lowered. This generally results in a wider HOMO-LUMO energy gap compared to unsubstituted benzamide, indicating higher kinetic stability.

Frontier Molecular Orbitals and Quantum Chemical Descriptors

The electronic reactivity and stability of a molecule are primarily governed by its frontier molecular orbitals. The HOMO energy correlates with the ability to donate electrons (ionization potential), while the LUMO energy relates to the ability to accept electrons (electron affinity). The energy gap (ΔE) between these orbitals is a critical indicator of chemical reactivity and the energy required for electronic excitation.

Based on DFT studies of similar fluorinated aromatic compounds, the predicted electronic properties of this compound are summarized in the table below.[3][6]

| Parameter | Predicted Value (Approximate) | Significance |

| EHOMO | -7.0 to -8.0 eV | The energy of the highest occupied molecular orbital; a lower value indicates a higher ionization potential and reduced susceptibility to oxidation. |

| ELUMO | -1.0 to -2.0 eV | The energy of the lowest unoccupied molecular orbital; a lower value suggests a higher electron affinity and greater ease of reduction. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV | The energy difference between HOMO and LUMO; a larger gap implies higher kinetic stability and lower chemical reactivity. It also corresponds to absorption of higher energy (UV) light. |

| Dipole Moment (µ) | 3.0 to 4.0 Debye | A measure of the overall polarity of the molecule, arising from the asymmetrical charge distribution due to the -CONH2 and -CF3 groups. |

| Ionization Potential (I) | 7.0 to 8.0 eV | The energy required to remove an electron from the molecule; directly related to the HOMO energy. |

| Electron Affinity (A) | 1.0 to 2.0 eV | The energy released when an electron is added to the molecule; related to the LUMO energy. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogens and the trifluoromethyl group. This indicates that the carbonyl oxygen is a likely site for electrophilic attack or hydrogen bonding, while the amide protons are acidic.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically its absorption and emission characteristics.

UV-Visible Absorption Spectroscopy

Aromatic compounds like benzamide exhibit characteristic absorption bands in the UV region corresponding to π → π* transitions.[7] For benzamide itself, these bands appear around 202 nm and 253 nm.[7] The introduction of a trifluoromethyl group is expected to cause a slight bathochromic (red) shift in these absorption maxima due to its influence on the electronic structure of the benzene ring.

| Parameter | Predicted Value | Description |

| λmax 1 (Primary Band) | ~205-215 nm | Corresponds to a high-energy π → π* transition. |

| λmax 2 (Secondary Band) | ~260-270 nm | Corresponds to a lower-energy π → π* transition, often showing fine vibrational structure. |

| Molar Absorptivity (ε) | 1,000-10,000 M⁻¹cm⁻¹ | Dependent on the specific transition and solvent; generally moderate for these types of compounds. |

Fluorescence Spectroscopy

Many benzamide derivatives are fluorescent, and it is plausible that this compound would exhibit fluorescence upon excitation at its absorption maximum. The emission wavelength is typically longer (red-shifted) than the absorption wavelength (Stokes shift). The quantum yield of fluorescence would depend on the efficiency of radiative decay versus non-radiative decay pathways.

| Parameter | Predicted Value (if fluorescent) | Description |

| Excitation λmax | ~260-270 nm | The wavelength of maximum absorption that leads to fluorescence. |

| Emission λmax | ~300-350 nm | The wavelength of maximum fluorescence intensity. |

| Stokes Shift | ~40-80 nm | The difference in wavelength between the absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | Low to Moderate | The ratio of photons emitted to photons absorbed; likely to be influenced by solvent and temperature. |

Electrochemical Properties

Cyclic voltammetry is a standard technique to investigate the redox behavior of a molecule. The electron-withdrawing nature of the trifluoromethyl group is expected to make this compound more susceptible to reduction compared to unsubstituted benzamide.

| Parameter | Predicted Value (vs. Ag/AgCl) | Description |

| Reduction Potential (Epc) | -1.5 to -2.5 V | The potential at which the compound is reduced. The electron-withdrawing -CF3 group makes reduction more favorable (less negative potential) compared to unsubstituted benzamide. |

| Oxidation Potential (Epa) | > +1.5 V | The potential at which the compound is oxidized. Oxidation is expected to be difficult and may occur at the solvent limit. |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the aminocarbonylation of 1-bromo-3-(trifluoromethyl)benzene with formamide, catalyzed by a palladium complex.

References

- 1. researchgate.net [researchgate.net]

- 2. esports.bluefield.edu - Computational Chemistry Methods [esports.bluefield.edu]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repository.up.ac.za [repository.up.ac.za]

Trifluoromethylated Benzamides: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Trifluoromethylated benzamides, a class of compounds featuring this unique functional group, have emerged as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the diverse biological activities exhibited by these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and drug development efforts.

Antimicrobial Activity

Trifluoromethylated benzamides have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacterial strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative trifluoromethylated benzamides against various microorganisms.

| Compound Class | Compound Example(s) | Target Organism(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| (1,3,4-Oxadiazol-2-yl)benzamides | 12 (SCF3-substituted) | Staphylococcus aureus (Linezolid-resistant NRS 119) | 0.06 | >MIC | [1] |

| (1,3,4-Oxadiazol-2-yl)benzamides | 13 (SF5-substituted) | S. aureus (Linezolid-resistant NRS 119) | 0.12 | >MIC | [1] |

| (1,3,4-Oxadiazol-2-yl)benzamides | 6 (SO2CF3-substituted) | S. aureus (MRSA ATCC 33592) | 0.25 | >3x MIC | [1] |

| (1,3,4-Oxadiazol-2-yl)benzamides | 11 (OCF3-substituted) | S. aureus (MRSA ATCC 33592) | 0.5 | >3x MIC | [1] |

| Trifluoromethyl benzimidazoles | 6c | E. coli (TolC mutant) | 2 | N/A | [2] |